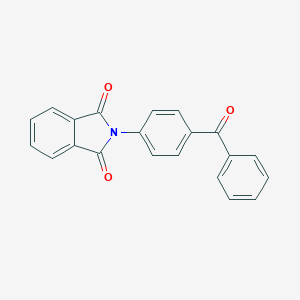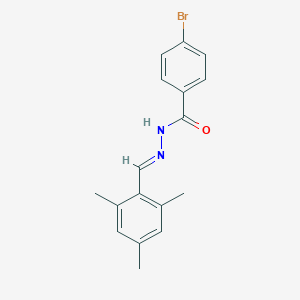![molecular formula C18H13ClN2O B326363 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B326363.png)
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile is an organic compound with the molecular formula C18H13ClN2O and a molecular weight of 308.8 g/mol. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile typically involves the alkylation of malononitrile with alpha-bromoketones. One common method includes the three-component condensation of malononitrile, phenacyl bromide, and p-bromobenzaldehyde in ethanol at 20°C in the presence of 10% aqueous potassium hydroxide . This reaction leads to the formation of 2-amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile, which is an intermediate in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of solid catalysts, such as hydrotalcites, can enhance the efficiency and selectivity of the reaction . These catalysts are prepared using combustion methods with glycine or glycerol as fuel, and the reaction is carried out in ethyl acetate as a solvent at 60°C .
化学反应分析
Types of Reactions
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated with alpha-bromoketones to form substituted furans and pyrroles.
Knoevenagel Condensation: This reaction involves the condensation of malononitrile with aldehydes or ketones in the presence of a base, leading to the formation of alpha, beta-unsaturated compounds.
Common Reagents and Conditions
Reagents: Phenacyl bromide, p-bromobenzaldehyde, potassium hydroxide, ethanol, and hydrotalcite catalysts.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (20-60°C) in the presence of a base such as potassium hydroxide or N-methylmorpholine
Major Products
The major products formed from these reactions include substituted furans, pyrroles, and alpha, beta-unsaturated compounds .
科学研究应用
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic systems and biologically active molecules.
Pharmaceuticals: The compound is involved in the synthesis of potential drug candidates and pharmacologically active compounds.
Material Science: It is used in the preparation of materials with specific properties, such as fluorescence-based assays.
作用机制
The mechanism of action of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile involves its role as an intermediate in various chemical reactions. In the Knoevenagel condensation, for example, the compound undergoes deprotonation by a weak base, followed by nucleophilic attack on the carbonyl group of an aldehyde or ketone, leading to the formation of an alpha, beta-unsaturated compound . This reaction is facilitated by the presence of a base and involves the formation of an enol intermediate .
相似化合物的比较
Similar Compounds
Benzylidenemalononitrile: This compound is synthesized through the Knoevenagel condensation of benzaldehyde and malononitrile and is used in similar applications.
Cyclopentylidenemalononitrile: Another derivative of malononitrile that undergoes similar alkylation reactions with alpha-bromoketones.
Uniqueness
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form substituted furans and pyrroles through alkylation reactions sets it apart from other malononitrile derivatives .
属性
分子式 |
C18H13ClN2O |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C18H13ClN2O/c19-16-8-6-13(7-9-16)17(15(11-20)12-21)10-18(22)14-4-2-1-3-5-14/h1-9,15,17H,10H2 |
InChI 键 |
KGKZZAYYUXMQJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(C#N)C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-3-(diethylamino)-6-[(2,4-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326280.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B326281.png)
![N-methyl-N-[4-[(2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B326282.png)
![4-N,4-N-diethyl-1-N-[(Z)-(2-methylindol-3-ylidene)methyl]benzene-1,4-diamine](/img/structure/B326283.png)

![4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326287.png)
![N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B326288.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B326291.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-3-phenylpropanehydrazide](/img/structure/B326292.png)
![N-[(5-nitro-2-thienyl)methylene]-4-phenoxyaniline](/img/structure/B326296.png)
![(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B326301.png)

![4-{[(2-Hydroxy-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326304.png)
